Alfuzosin-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿尔扶辛-13C,d3 是阿尔扶辛的一种标记类似物,阿尔扶辛是一种属于α1肾上腺素受体拮抗剂类的药物。该化合物特别用碳-13 和氘标记,使其可用于各种科学研究应用。 阿尔扶辛主要用于治疗良性前列腺增生 (BPH),这是一种以前列腺肿大为特征的疾病 .
准备方法
阿尔扶辛-13C,d3 的制备涉及将碳和氢的稳定重同位素掺入阿尔扶辛分子中。合成路线通常涉及使用标记的前体和特定的反应条件以实现所需的同位素标记。 阿尔扶辛-13C,d3 的工业生产方法与其他同位素标记化合物的生产方法类似,涉及严格的工艺参数控制以确保产品质量 .
化学反应分析
阿尔扶辛-13C,d3 会经历各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。
取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂。
科学研究应用
阿尔扶辛-13C,d3 由于其标记同位素而被广泛应用于科学研究。它的一些应用包括:
药代动力学研究: 标记同位素允许精确跟踪化合物在生物系统中的分布、代谢和排泄。
代谢研究: 该化合物用于研究代谢途径以及氘取代对药物代谢的影响。
临床诊断: 阿尔扶辛-13C,d3 用作质谱法中阿尔扶辛在生物样本中的定量的内标。
环境研究: 该化合物用于追踪药物在环境中的归宿和迁移 .
作用机制
阿尔扶辛-13C,d3 与其非标记对应物一样,通过选择性抑制下尿路中的α1肾上腺素受体发挥作用。这种抑制导致膀胱颈和前列腺平滑肌松弛,改善尿流并减轻 BPH 的症状。 涉及的分子靶点包括α1肾上腺素受体,受影响的途径包括交感神经系统 .
相似化合物的比较
阿尔扶辛-13C,d3 由于其同位素标记而独一无二,这在研究应用中提供了优势。类似的化合物包括:
坦索罗辛: 另一种用于治疗 BPH 的α1肾上腺素受体拮抗剂。它具有类似的作用机制,但没有同位素标记。
多沙唑嗪: 也是一种用于治疗 BPH 和高血压的α1肾上腺素受体拮抗剂。它在药代动力学特征和临床应用方面有所不同。
阿尔扶辛-13C,d3 由于其在涉及同位素标记的研究中的特定用途而脱颖而出,为药物代谢和药代动力学提供了宝贵的见解。
生物活性
Alfuzosin-13C,d3 is a deuterated derivative of alfuzosin, a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits distinct biological activities and pharmacokinetic properties due to its isotopic labeling, which enhances its utility in both clinical and research settings.
This compound functions by selectively inhibiting alpha-1 adrenergic receptors located in the lower urinary tract. The binding of this compound to these receptors leads to:
- Relaxation of Smooth Muscle : This action facilitates improved urinary flow by relaxing the bladder neck and prostate, alleviating symptoms associated with BPH .
- Pharmacokinetic Advantages : The incorporation of deuterium modifies the metabolic pathways, allowing for better tracking in biological studies and potentially altering the compound's half-life and bioavailability.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its deuterated structure. Key pharmacokinetic parameters include:
- Absorption : Alfuzosin is absorbed readily in the gastrointestinal tract, with bioavailability reported to be around 49% under fed conditions . The peak plasma concentration (Cmax) occurs approximately 8 hours post-administration.
- Volume of Distribution : The volume of distribution is approximately 3.2 L/kg, indicating significant tissue distribution, particularly to the prostate .
- Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4, with only 11% of the administered dose excreted unchanged in urine . The unique isotopic labeling allows for enhanced tracking of metabolic pathways.
Case Studies and Clinical Findings
Several studies have investigated the safety and efficacy of alfuzosin, which can provide insights into the biological activity of its deuterated form.
- Safety Profile : A study involving 13,389 patients demonstrated that alfuzosin was well tolerated. Adverse events were primarily vasodilatory (e.g., dizziness, hypotension) and occurred more frequently in elderly patients or those on cardiovascular medications . This safety profile is likely relevant for this compound, given its similar mechanism.
- Efficacy in BPH Treatment : Clinical trials have shown significant improvements in urinary symptoms among patients treated with alfuzosin. The drug's ability to relax smooth muscle has been linked to a reduction in urinary obstruction symptoms .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other alpha-1 adrenergic antagonists. Below is a comparison table highlighting these relationships:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Alfuzosin | Core structure similar | Non-deuterated version |
Tamsulosin | Alpha-1 adrenergic antagonist | Selective for subtype A1A |
Doxazosin | Alpha-1 adrenergic antagonist | Longer half-life |
Silodosin | Alpha-1 adrenergic antagonist | Greater selectivity for prostate tissue |
This compound's deuteration alters its metabolic profile compared to non-deuterated forms, providing a unique opportunity for research applications focused on drug metabolism and receptor interactions.
属性
分子式 |
C19H27N5O4 |
---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuterio(113C)methyl)amino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1+1D3 |
InChI 键 |
WNMJYKCGWZFFKR-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
规范 SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。